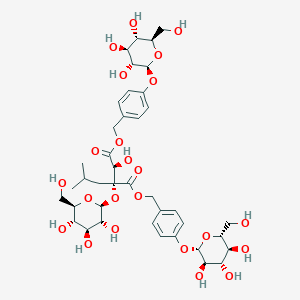

Dactylorhin B

Description

Contextualization within Natural Product Chemistry of Orchidaceae

The Orchidaceae family, one of the largest families of flowering plants, is a rich source of diverse secondary metabolites. academicjournals.org These compounds, which are not directly involved in the normal growth, development, or reproduction of the plants, often exhibit a wide range of chemical structures and biological properties. ethnobotanyjournal.org The study of these natural products is a significant subfield of chemistry, often leading to the discovery of new compounds with potential applications.

Dactylorhin B is one of several related compounds, known as dactylorhins (A-E), that have been isolated from orchids. jst.go.jpresearchgate.netcolab.wsmedkoo.com These compounds are derivatives of butanedioic acid (succinic acid) or a closely related structure. medkoo.comresearchgate.netresearchgate.net The presence of these unique and complex molecules underscores the chemical diversity within the Orchidaceae family and highlights its potential as a source for novel natural products. medkoo.com

Botanical Sources and Geographical Distribution of this compound-Containing Plants

This compound is not synthesized in a laboratory for initial discovery but is isolated from specific plant species. The primary sources of this compound are certain members of the orchid family, each with its own distinct geographical distribution.

Dactylorhiza hatagirea, commonly known as Panch Aunle or Himalayan Marsh Orchid, is a terrestrial orchid and a significant source of this compound. jst.go.jpresearchgate.netcolab.ws This plant is native to the alpine and sub-alpine regions of the Himalayas. mdpi.com

Its geographical distribution extends across several countries, including India (in Jammu and Kashmir, Himachal Pradesh, Uttarakhand, Sikkim, and Arunachal Pradesh), Nepal, Bhutan, Pakistan, China, Tibet, Afghanistan, Iran, and Mongolia. researchgate.netmdpi.comfrontiersin.orgnepjol.info It typically thrives at high altitudes, generally between 2,500 and 5,000 meters above sea level. researchgate.netmdpi.comfrontiersin.org The tubers of D. hatagirea are the primary part of the plant from which this compound and other related compounds are extracted. jst.go.jpresearchgate.netcolab.ws

Gymnadenia conopsea, also known as the fragrant orchid or Shou Zhang Shen in Chinese, is another primary source of this compound. mdpi.comnih.gov This perennial herbaceous orchid has a wide distribution across Europe and the temperate and subtropical zones of Asia. researchgate.netcapes.gov.brnih.gov In China, it is found in provinces such as Tibet, Xinjiang, Qinghai, Gansu, and Sichuan. mdpi.com The tubers of G. conopsea are utilized for the isolation of this compound. mdpi.comresearchgate.netfrontiersin.org

Coeloglossum viride var. bracteatum (now often classified as Dactylorhiza viridis var. bracteata) is also a known source of this compound. medkoo.comnih.govtandfonline.comnih.gov This orchid has been used in traditional Tibetan medicine. oatext.comnih.govnih.gov Due to the rarity of Gymnadenia conopsea, Coeloglossum viride var. bracteatum has been used as a substitute in some regions. nih.govfrontiersin.org The rhizomes and tubers of this plant contain this compound. tandfonline.comnih.gov

Gymnadenia conopsea (Shou Zhang Shen) as a Primary Source

Historical and Ethnobotanical Relevance of this compound-Producing Species

The plants that produce this compound have a long history of use in traditional medicine systems, particularly in the regions where they naturally grow.

The tubers of Dactylorhiza hatagirea have been used for centuries in traditional Indian systems of medicine like Ayurveda, Siddha, and Unani, as well as in Tibetan medicine. researchgate.netnih.gov Traditionally, it has been used to treat a variety of ailments including dysentery, diarrhea, chronic fever, cough, stomachache, wounds, and bone fractures. nih.govjuit.ac.insharadpauri.org It is also considered a tonic and an aphrodisiac. ethnobotanyjournal.orgsharadpauri.org

Gymnadenia conopsea has a significant history in traditional Chinese and Tibetan medicine. mdpi.comresearchgate.netcapes.gov.br Its tubers, known as "Shou Zhang Shen," have been used to treat conditions such as neurasthenia, asthma, and cough, and it is also valued as a general tonic. mdpi.comresearchgate.net In Tibetan medicine, it is used to address lung diseases and general weakness. frontiersin.org

Coeloglossum viride var. bracteatum is a recognized component of traditional Tibetan medicine, where it is used as a tonic. oatext.comnih.gov It has been traditionally used to treat impotence and bronchial asthma. nih.gov Its use is documented in classical Tibetan medical texts. nih.gov

Data Tables

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name(s) | Plant Part(s) Containing this compound |

| Dactylorhiza hatagirea | Panch Aunle, Himalayan Marsh Orchid | Tubers |

| Gymnadenia conopsea | Fragrant Orchid, Shou Zhang Shen | Tubers |

| Coeloglossum viride var. bracteatum | Frog Orchid | Rhizomes, Tubers |

Table 2: Geographical Distribution of this compound-Containing Plants

| Plant Species | Geographical Regions | Altitude Range |

| Dactylorhiza hatagirea | Himalayas (India, Nepal, Bhutan, Pakistan, China, Tibet, Afghanistan, Iran), Mongolia | 2,500 - 5,000 meters |

| Gymnadenia conopsea | Europe, Temperate and Subtropical Asia (including China) | 200 - 4,700 meters |

| Coeloglossum viride var. bracteatum | Asia | High altitudes |

Properties

Molecular Formula |

C40H56O23 |

|---|---|

Molecular Weight |

904.9 g/mol |

IUPAC Name |

bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R,3S)-3-hydroxy-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioate |

InChI |

InChI=1S/C40H56O23/c1-17(2)11-40(63-38-33(52)30(49)27(46)24(14-43)62-38,39(55)57-16-19-5-9-21(10-6-19)59-37-32(51)29(48)26(45)23(13-42)61-37)34(53)35(54)56-15-18-3-7-20(8-4-18)58-36-31(50)28(47)25(44)22(12-41)60-36/h3-10,17,22-34,36-38,41-53H,11-16H2,1-2H3/t22-,23-,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34-,36-,37-,38+,40-/m1/s1 |

InChI Key |

KGCBATGZRGGGQG-KQHOVRMTSA-N |

Isomeric SMILES |

CC(C)C[C@@]([C@@H](C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC(C)CC(C(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

Synonyms |

dactylorhin B |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization of Dactylorhin B

Methodologies for Stereochemical and Structural Determination

The definitive determination of Dactylorhin B's structure relies on a combination of spectroscopic and computational methods, each providing complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex natural products like this compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the different types of protons and carbons present in the molecule. For this compound, this includes signals corresponding to three glucose units, two 4-hydroxybenzyl groups, and an isobutyl-tartrate core.

| Structural Moiety | ¹H NMR Signal Type | ¹³C NMR Signal Type | Key 2D NMR Correlations |

|---|---|---|---|

| Glucose Units (3x) | Anomeric protons (δ ~4.5-5.5 ppm), sugar ring protons (δ ~3.0-4.0 ppm) | Anomeric carbons (δ ~100-105 ppm), sugar ring carbons (δ ~60-85 ppm) | COSY (correlations within each sugar ring), HMBC (linkages to aglycone) |

| 4-Hydroxybenzyl Groups (2x) | Aromatic protons (AA'BB' system, δ ~6.8-7.3 ppm), benzylic methylene (B1212753) protons (δ ~4.5-5.0 ppm) | Aromatic carbons (δ ~115-160 ppm), benzylic methylene carbon (δ ~70 ppm) | HMBC (correlation from benzylic protons to tartrate carbonyls) |

| Isobutyl-Tartrate Core | Methine and methylene protons of isobutyl group (δ ~0.8-2.0 ppm), tartrate methine protons (δ ~4.0-4.5 ppm) | Alkyl carbons (δ ~20-30 ppm), tartrate carbons (including carbonyls at δ >170 ppm) | COSY (correlations within the isobutyl group), HMBC (linkages to glucose and benzyl (B1604629) groups) |

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is indispensable for confirming the molecular formula of a compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). For this compound, HRESIMS provides an exact mass measurement that corresponds to a unique elemental composition, thereby validating its molecular formula as C₄₀H₅₆O₂₃. nih.gov This confirmation is a critical step that precedes detailed structural analysis by NMR.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄₀H₅₆O₂₃ | nih.gov |

| Calculated Exact Mass | 904.32123803 Da | nih.gov |

| Observed Adduct Ion [M+NH₄]⁺ | m/z 922.3622 | researchgate.net |

| Observed Adduct Ion [M+Na]⁺ | m/z 927.3174 | researchgate.net |

For molecules with multiple stereocenters, like this compound, determining the absolute configuration can be challenging. Computational chemistry provides powerful tools to address this. researchgate.net Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict spectroscopic properties (e.g., NMR chemical shifts, electronic circular dichroism spectra, or optical rotation) for all possible stereoisomers of a molecule. warwick.ac.ukrsc.org By comparing these computationally predicted data with the experimental data obtained from the isolated natural product, the correct stereoisomer can be assigned. This approach is particularly valuable when X-ray crystallography is not feasible and has been successfully applied to elucidate the structures of complex compounds isolated alongside this compound from Gymnadenia conopsea. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation (e.g., HRESIMS)

Chromatographic and Mass Spectrometric Approaches for Identification and Quantification

Modern hyphenated chromatographic techniques are essential for the rapid identification and quantification of this compound in complex plant extracts.

A method utilizing High-Performance Liquid Chromatography coupled with a Diode Array Detector and Tandem Mass Spectrometry (HPLC-DAD-MSn) has been developed for the chemical fingerprinting of Gymnadenia conopsea rhizomes. nih.govfrontiersin.org This method allows for the simultaneous separation and identification of multiple constituents in the plant extract. This compound is identified based on its characteristic retention time in the chromatographic separation, its specific UV absorption spectrum provided by the DAD, and its unique mass and fragmentation pattern from the MSn detector. nih.govoup.com This fingerprinting approach is robust and specific, serving as an effective tool for the quality control and comprehensive evaluation of traditional Tibetan remedies derived from this plant. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Agilent Hydrosphere C18, 150 × 4.6 mm, 5 µm) | capes.gov.br |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.3% acetic acid) | capes.gov.br |

| Flow Rate | 0.7 - 1.0 mL/min | frontiersin.orgcapes.gov.br |

| Detection (DAD) | UV at 221.5 nm | capes.gov.br |

| Detection (MS) | Electrospray Ionization (ESI), tandem MS (MSn) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) combined with high-resolution Orbitrap Mass Spectrometry (UPLC-Orbitrap-MS/MS) offers superior performance for analyzing complex chemical profiles. nih.gov This technique provides higher chromatographic resolution, increased sensitivity, and more accurate mass measurements compared to standard HPLC-MS methods. researchgate.netvliz.be It has been used to achieve a rapid and comprehensive characterization of the chemical constituents in the tubers of G. conopsea, identifying dozens of compounds, including this compound, in a single analysis. nih.gov

The high-resolution MS/MS capability of the Orbitrap analyzer is crucial for elucidating the fragmentation pathways of the analytes. researchgate.net For this compound, which has a precursor ion [M+H]⁺ at m/z 905.3286, characteristic fragment ions are observed. These fragments correspond to the sequential neutral loss of glucose units (162 Da), the loss of the 4-glucopyranosyloxybenzyl moiety, and other signature cleavages within the tartrate ester core. nih.govresearchgate.net Mapping these fragmentation pathways provides definitive structural confirmation and allows for the differentiation of this compound from its isomers, such as Dactylorhin A. researchgate.netmdpi.com

| Ion Type | m/z (Observed/Theoretical) | Description |

|---|---|---|

| Precursor Ion [M+H]⁺ | 905.3286 | Protonated molecule |

| Fragment Ion | 659 | [M+H - Glc - C₇H₆O]⁺ - Loss of a glucose and a benzyl residue fragment |

| Fragment Ion | 553 | Further fragmentation, possibly loss of another structural unit |

| Fragment Ion | 497 | [M+H - 2Glc - C₇H₆O]⁺ - Loss of two glucose units and a benzyl residue fragment |

| Fragment Ion | 391 | Further fragmentation |

| Fragment Ion | 329 | [M+H - 3Glc]⁺ - Loss of three glucose units |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC-ESI/TQ-MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization and a Triple Quadrupole Mass Spectrometer (UPLC-ESI/TQ-MS) stands as a powerful tool for the comprehensive metabolite profiling of complex mixtures like plant extracts. This technique offers high resolution, sensitivity, and specificity, enabling the rapid identification of numerous compounds in a single analytical run.

In the context of this compound, UPLC-ESI/TQ-MS has been instrumental in the metabolite profiling of Dactylorhiza hatagirea, a medicinal orchid. researchgate.net A study aimed at revealing the chemical constituents of D. hatagirea employed this method to identify and characterize various metabolites. researchgate.netcolab.ws The analysis of different fractions of the plant extract led to the determination of the molecular masses of twelve compounds, with the structures of five being elucidated through MS/MS fragmentation pattern analysis. researchgate.netcolab.ws

The metabolite profiling of D. hatagirea using this advanced mass spectrometry technique represents a significant step forward in understanding the plant's chemical composition. researchgate.net It has allowed for the rapid identification of bioactive components without the need for extensive and time-consuming isolation procedures. researchgate.net In one such study, this compound was identified alongside other related compounds, providing a snapshot of the key metabolites present in the orchid. researchgate.netcolab.ws

The positive-ion ESI mass spectrum for this compound showed characteristic ion peaks that aid in its identification. Abundant ion peaks at m/z 906.3622 and m/z 911.3174 were observed, corresponding to the [M + NH₄]⁺ and [M+Na]⁺ adducts, respectively. researchgate.net This information, combined with its retention time and fragmentation data, confirms the presence of this compound in the extract.

A key aspect of the structural elucidation of this compound and its related compounds through UPLC-ESI-MS/MS is the analysis of their fragmentation patterns. nih.gov For instance, this compound, along with Dactylorhin A and C, are derivatives of 2,3-dihydroxy-2-(2-methylpropyl)butanedioic acid and 2-hydroxy-2-(2-methylpropyl)butanedioic acid. researchgate.netcolab.ws The fragmentation of these molecules in the mass spectrometer provides a unique fingerprint that allows for their unambiguous identification.

The following table summarizes the key metabolites identified alongside this compound in Dactylorhiza hatagirea using UPLC-ESI/TQ-MS.

| Compound | Molecular Formula | Class | Reference |

| This compound | C₄₀H₅₆O₂₃ | Tartrate Derivative | researchgate.netcolab.ws |

| Dactylorhin A | C₄₀H₅₆O₂₂ | Succinate (B1194679) Derivative | researchgate.netcolab.ws |

| Dactylorhin C | C₁₄H₂₄O₁₀ | Tartrate Derivative | researchgate.netcolab.ws |

| Loroglossin | Not Specified | Tartrate Derivative | researchgate.netcolab.ws |

| Sucrose (B13894) | C₁₂H₂₂O₁₁ | Disaccharide | researchgate.netcolab.ws |

Ultra-Performance Liquid Chromatography-Diode Array Detection (UPLC-DAD) for Quantitative Analysis of this compound in Plant Extracts

For the quantitative assessment of this compound in plant materials, Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector (UPLC-DAD) is a widely used and reliable method. This technique allows for the separation of compounds in a mixture and their quantification based on their absorbance of UV-Vis light.

Research focused on the chemical exploration and evaluation of the nutritional and antioxidant potential of Dactylorhiza hatagirea tubers has utilized UPLC-DAD for the quantification of this compound and other marker compounds. researchgate.net In a study analyzing various samples of D. hatagirea, UPLC-DAD analysis revealed the presence of this compound in significant amounts in several extracts. researchgate.netresearchgate.net

The quantification of this compound is crucial for the standardization of herbal extracts and to ensure their quality and potential efficacy. The concentration of this compound can vary depending on the source of the plant material and the extraction method used. For example, in one study, the amount of this compound in different methanolic extracts of D. hatagirea was found to range from 0.62 to 0.88 mg/g. researchgate.netresearchgate.net This variability highlights the importance of quantitative analysis for quality control.

The UPLC-DAD method for quantifying this compound is typically validated for its accuracy, precision, linearity, and sensitivity to ensure the reliability of the results. The following table presents data from a study that quantified Dactylorhin A and this compound in various extracts of Dactylorhiza hatagirea tubers.

| Sample Code | Plant Part | Extraction Solvent | Dactylorhin A (mg/g) | This compound (mg/g) | Reference |

| DH1 | Tuber | Methanol | 0.81 | 0.88 | researchgate.netresearchgate.net |

| DH2 | Tuber | Methanol | 0.12 | 0.62 | researchgate.netresearchgate.net |

| DH3 | Tuber | Methanol | 0.15 | 0.75 | researchgate.netresearchgate.net |

| DH4 | Tuber | Methanol | 0.21 | 0.81 | researchgate.netresearchgate.net |

| DH5 | Tuber | Water | Not Detected | Not Detected | researchgate.netresearchgate.net |

This quantitative data is invaluable for researchers and industries working with medicinal plants, as it provides a basis for the development of standardized herbal products with consistent levels of bioactive compounds like this compound.

Preclinical Pharmacological Investigations of Dactylorhin B

Neuropharmacological Effects and Cellular Protection

Studies have delved into the neuropharmacological activities of Dactylorhin B, particularly its ability to protect neuronal cells from damage induced by pathological factors associated with neurodegenerative diseases.

Amyloid-beta (Aβ) peptides are strongly implicated in the pathology of Alzheimer's disease, and their accumulation is known to be toxic to neuronal cells. medkoo.comfrontiersin.org Research has shown that this compound can reduce the toxic effects of the amyloid-beta fragment (25-35) on neuron-like cells. medkoo.com In laboratory settings, human neuroblastoma SH-SY5Y cells are commonly used as a model to study Aβ-induced cytotoxicity. plos.orgmdpi.comfrontiersin.orgbiomolther.org When these cells are exposed to Aβ peptides, their viability significantly decreases. plos.orgbiomolther.org Studies have demonstrated that pretreatment with certain compounds can attenuate this Aβ-induced cytotoxicity. frontiersin.orgbiomolther.org this compound has been specifically shown to counteract the damaging effects of Aβ on these neuronal cells, suggesting a potential neuroprotective role. medkoo.com

The neurotoxic effects of Aβ are linked to several cellular processes, including oxidative stress and apoptosis (programmed cell death). mdpi.combiomolther.org Aβ exposure can lead to an increase in reactive oxygen species (ROS) and activate key molecules in the apoptotic pathway, such as caspase-3. mdpi.combiomolther.org The protective mechanisms of certain compounds against Aβ toxicity often involve the modulation of signaling pathways crucial for cell survival, such as the Akt/CREB/Bcl-2 pathway. mdpi.com

Table 1: Investigational Compounds and their Effects on Aβ-Induced Cytotoxicity in SH-SY5Y Cells

| Compound/Extract | Effect on Aβ-Induced Cytotoxicity | Observed Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Reduces toxic effects | Protects against Aβ(25-35) induced damage | medkoo.com |

| Corticosterone (low concentration) | Inhibits cytotoxicity | Reduces pro-apoptotic signals (Bim/Bcl-2 ratio, caspase-3 cleavage) | biomolther.org |

| Oroxylum indicum (L.) leaf extract | Reduces neurotoxicity | Increases antioxidant enzyme activity, enhances phosphorylation of Akt, ERK1/2, and CREB, upregulates Bcl-2 | mdpi.com |

| Cilostazol | Suppresses cytotoxicity | Inhibits oxidative stress and MAPK signaling pathway | frontiersin.org |

Mitochondria, the powerhouses of the cell, play a critical role in neurodegenerative disorders. medkoo.comnih.gov Amyloid-beta peptides can directly disrupt mitochondrial function, leading to a cascade of detrimental events. frontiersin.orgnih.govresearchgate.net These include increased production of reactive oxygen species (ROS), inhibition of key enzymes in energy metabolism like pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex, and a decrease in the mitochondrial membrane potential. nih.govmdpi.com

This compound has been found to attenuate these Aβ-induced pathological changes in isolated rat brain mitochondria. nih.gov Co-incubation of mitochondria with this compound and Aβ(25-35) resulted in the mitigation of mitochondrial dysfunction. nih.gov Specifically, this compound was shown to elevate the mitochondrial membrane potential. researcher.life This is significant because a high mitochondrial membrane potential is crucial for ATP production, and its decline is a hallmark of cellular stress and apoptosis. mdpi.comthermofisher.com By preserving mitochondrial function in the face of Aβ-induced stress, this compound may help to prevent the subsequent energy deficiency and apoptosis that contribute to neuronal cell death. nih.gov

Table 2: Effects of this compound on Mitochondrial Parameters in the Presence of Amyloid-Beta

| Mitochondrial Parameter | Effect of Amyloid-Beta (Aβ) | Effect of this compound Co-incubation | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) Production | Increased | Attenuated | nih.gov |

| Pyruvate Dehydrogenase Complex Activity | Inhibited | Attenuated | nih.gov |

| α-Ketoglutarate Dehydrogenase Complex Activity | Inhibited | Attenuated | nih.gov |

| Cytochrome c Oxidase Activity | Inhibited | Attenuated | nih.gov |

| Mitochondrial Swelling | Induced | Attenuated | nih.gov |

| Mitochondrial Membrane Potential | Decreased | Elevated/Attenuated | nih.govresearcher.life |

| Cytochrome c Release | Increased | Attenuated | nih.gov |

Attenuation of Amyloid Beta-Induced Cellular Toxicity in In Vitro Neuronal Models (e.g., SH-SY5Y cells)

Wound Healing and Tissue Remodeling Activities (in the context of glucosyloxybenzyl 2-isobutylmalates extract, which includes this compound)

Research into a hydrogel containing a glucosyloxybenzyl 2-isobutylmalates extract from Bletilla striata, which includes this compound, has demonstrated potential in promoting wound healing and tissue remodeling. nih.govmdpi.comresearchgate.net

Fibroblasts are key cells in the wound healing process, responsible for producing the extracellular matrix and collagen that form the new tissue. mdpi.com In vitro experiments have shown that a hydrogel containing the glucosyloxybenzyl 2-isobutylmalates extract (B-CGT hydrogel) effectively promotes the proliferation, adhesion, and migration of fibroblasts. mdpi.comresearchgate.net This suggests that the extract has a direct stimulatory effect on the cells that are fundamental to the proliferative phase of wound healing. nih.govresearchgate.net

The pro-healing effects of the B-CGT hydrogel have also been demonstrated in animal models, particularly in challenging wound healing scenarios such as those in diabetic mice. mdpi.comresearchgate.net In these studies, wounds treated with the B-CGT hydrogel healed significantly faster than untreated wounds. nih.govresearchgate.net This accelerated wound closure in diabetic mice highlights the potential of the extract to overcome the impaired healing processes associated with this condition. mdpi.comresearchgate.netresearchgate.net

Table 3: Summary of Wound Healing Properties of Glucosyloxybenzyl 2-isobutylmalates Extract Hydrogel (B-CGT)

| Property | Observation | Reference |

|---|---|---|

| Fibroblast Proliferation | Promoted | mdpi.comresearchgate.net |

| Fibroblast Adhesion | Promoted | mdpi.com |

| Fibroblast Migration | Promoted | mdpi.com |

| Wound Closure in Diabetic Mice | Significantly accelerated | mdpi.comresearchgate.netresearchgate.net |

| Angiogenesis | Enhanced | mdpi.comresearchgate.net |

| Collagen Deposition | Increased and denser | mdpi.comresearchgate.netx-mol.net |

Immunomodulatory Effects on Macrophage Polarization in Wound Microenvironment

The process of wound healing is intricately regulated by the immune system, with macrophages playing a central role. Macrophage polarization, the process by which these cells adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory/reparative M2), is critical for the progression of healing. nih.gov Biomaterials and compounds that can modulate macrophage polarization are of significant interest for therapeutic applications in wound care. mdpi.com Specifically, promoting a shift from the M1 to the M2 phenotype is a key strategy to reduce inflammation and enhance tissue repair. nih.govmdpi.com

While direct studies on this compound's effect on macrophage polarization in wounds are not extensively detailed in the available literature, the immunomodulatory potential of related compounds and extracts suggests a possible mechanism of action. For instance, some biomaterials are known to modulate macrophage polarization by influencing key signaling pathways like the NF-κB and JAK-STAT pathways. mdpi.com The ability of certain hydrogels to promote M2 macrophage polarization and reduce the inflammatory response highlights the therapeutic potential of targeting this process. nih.gov Research on other natural compounds has also shown that they can influence macrophage behavior, leading to a reduction in pro-inflammatory cytokines and a shift towards an anti-inflammatory M2 phenotype. nih.gov This modulation of the wound microenvironment is crucial for effective healing. frontiersin.org

Further investigation is needed to specifically elucidate the role of this compound in macrophage polarization during wound healing. Understanding its precise mechanism could pave the way for its use in advanced wound care therapies designed to create a favorable immune microenvironment for tissue regeneration. mdpi.comfrontiersin.org

Antioxidant and Anti-aging Potentials

The potential of this compound and related compounds as antioxidant and anti-aging agents has been a subject of scientific inquiry. researcher.lifenih.gov This interest stems from the well-established role of oxidative stress in the aging process and the ability of antioxidants to mitigate cellular damage caused by reactive oxygen species (ROS). rsc.org

Endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT), are the body's primary defense against ROS. mdpi.commdpi.com SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide, while CAT converts hydrogen peroxide into water and oxygen. mdpi.com The activity of these enzymes is crucial for maintaining redox homeostasis. mdpi.comxiahepublishing.com

Studies have shown that certain natural compounds can enhance the activity of these endogenous antioxidant enzymes. xiahepublishing.com For instance, some plant extracts have been observed to increase the activity of SOD and CAT, thereby bolstering the cell's ability to neutralize harmful free radicals. researchgate.netube.fr This modulation of the enzymatic antioxidant system is a key mechanism through which natural products can exert their protective effects against oxidative stress-related damage. xiahepublishing.com While direct evidence for this compound's specific effects on SOD and CAT is still emerging, the antioxidant properties of extracts containing this compound suggest a potential role in modulating these critical enzyme systems. researchgate.netresearchgate.net

The free radical scavenging activity of a compound is a direct measure of its antioxidant potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods used for this evaluation. mdpi.comresearchgate.netmdpi.com The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, resulting in a color change from violet to yellow. nih.gov The ABTS assay is based on the scavenging of the ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds. mdpi.com

Extracts from Dactylorhiza hatagirea, which are known to contain this compound, have demonstrated significant free radical scavenging activity in both DPPH and ABTS assays. researchgate.net Research has reported IC50 values, the concentration of the extract required to scavenge 50% of the radicals, for these assays. researchgate.net These findings indicate that the constituents of these extracts, including potentially this compound, are effective in neutralizing free radicals. researchgate.netdntb.gov.ua The antioxidant capacity demonstrated in these assays provides a strong basis for the potential use of this compound in applications aimed at combating oxidative stress. mdpi.com

Table 1: Free Radical Scavenging Activity of Dactylorhiza hatagirea Tuber Extracts

| Assay | Sample | IC50 (mg/mL) |

| DPPH | Methanolic Extract (Marketed) | 1.58 |

| DPPH | Methanolic Extract (Natural Habitat) | 4.41 |

| ABTS | Methanolic Extract (Marketed) | 0.19 |

| ABTS | Methanolic Extract (Natural Habitat) | 0.48 |

Data sourced from a study on the metabolome analysis of Dactylorhiza hatagirea tubers. researchgate.net The IC50 value represents the concentration of the extract that causes 50% inhibition of the respective radical. A lower IC50 value indicates a higher antioxidant activity.

Modulation of Endogenous Enzymatic Antioxidant Systems (e.g., SOD, CAT)

Anti-inflammatory Actions

The anti-inflammatory properties of natural compounds are of significant interest for the development of new therapeutic agents. nih.gov Preclinical assessments in animal models are crucial for evaluating the potential of these compounds to treat inflammatory conditions. nih.gov

The carrageenan-induced paw edema model is a widely used and reproducible method for evaluating acute anti-inflammatory activity. mdpi.comslideshare.net Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, characterized by the release of inflammatory mediators such as histamine, serotonin, and prostaglandins, leading to edema formation. nih.gov The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect. uwi.edu

The cotton pellet granuloma model is used to assess the chronic anti-inflammatory potential of a substance. slideshare.netamazonaws.com Implantation of a cotton pellet under the skin of an animal induces the formation of granulomatous tissue, which represents the proliferative phase of inflammation. amazonaws.com The reduction in the weight of this granuloma by a test compound indicates its anti-proliferative and anti-inflammatory effects. mdpi.comresearchgate.net

Table 2: Effects of a Plant Extract in Animal Models of Inflammation

| Animal Model | Parameter Measured | Result |

| Carrageenan-induced Paw Edema | Paw Volume | Significant reduction in paw edema. nih.govresearchgate.net |

| Cotton Pellet Granuloma | Granuloma Weight | Significant inhibition of granuloma formation. nih.govresearchgate.net |

This table summarizes the typical findings for a plant extract with anti-inflammatory properties in standard preclinical models.

Antineoplastic and Cytotoxic Evaluations

The evaluation of the antineoplastic and cytotoxic potential of novel compounds is a critical area of cancer research. cdc.govcdc.gov Antineoplastic agents, also known as anticancer or cytotoxic drugs, work by inhibiting the growth and proliferation of cancer cells. cdc.gov The cytotoxic activity of a compound is often evaluated in vitro against various human cancer cell lines. nih.govmdpi.com

While comprehensive studies detailing the specific antineoplastic and cytotoxic effects of this compound are limited in the currently available scientific literature, related compounds from natural sources have been investigated for such properties. For example, bulbocodioidin B, another compound found in certain orchids, has been reported to possess cytotoxic activities. maxapress.com The general approach for evaluating potential anticancer agents involves screening them against a panel of cancer cell lines to determine their IC50 values (the concentration that inhibits 50% of cell growth). nih.gov Compounds that show significant cytotoxic activity against cancer cells, particularly with high selectivity compared to normal cells, are considered promising candidates for further development. nih.govmdpi.com

Further research is required to systematically evaluate the cytotoxic profile of this compound against various cancer cell lines and to understand its mechanism of action at the molecular level. Such studies would be essential to determine its potential as a lead compound for the development of new antineoplastic therapies.

In Vitro Studies on Human Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)

The cytotoxic effects of this compound have been evaluated against human breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 cell lines. scribd.commaxapress.commdpi.comturkjps.orgfarmaciajournal.com Research has shown that extracts containing dactylorhins, including this compound, can inhibit the proliferation of these cancer cells. scribd.com For instance, one study reported that an extract demonstrated inhibitory activity against both MCF-7 and MDA-MB-231 cancer cell lines. scribd.com The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance needed to inhibit a biological process by half, have been determined in these studies to quantify the cytotoxic potency. scribd.com

Table 1: In Vitro Anticancer Activity of this compound-containing Extracts

| Cell Line | Activity | Reference |

| MDA-MB-231 | Inhibition of cell proliferation | scribd.com |

| MCF-7 | Inhibition of cell proliferation | scribd.com |

Antimicrobial Spectrum Analysis (e.g., Antibacterial, Antifungal Properties)

This compound, as a constituent of certain plant extracts, has been investigated for its antimicrobial properties. semanticscholar.orgwjpmr.com Studies have demonstrated that extracts from plants containing dactylorhins exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Additionally, antifungal activity has been reported, indicating the potential of this compound and related compounds in combating various microbial infections. medkoo.comnih.govfrontiersin.org For example, dactylfungins, which are structurally related to dactylorhins, have been isolated and shown to possess antifungal antibiotic properties. medkoo.com

Table 2: Antimicrobial Spectrum of this compound and Related Compounds

| Microbial Type | Activity | Reference |

| Gram-positive bacteria | Antibacterial | |

| Gram-negative bacteria | Antibacterial | |

| Fungi | Antifungal | medkoo.com |

Enzyme Inhibition Studies

The inhibitory effects of this compound on several key enzymes have been a significant area of research, suggesting its potential role in managing a variety of health conditions.

This compound has been identified as a potential inhibitor of acetylcholinesterase (AChE). researchgate.netgoogleapis.comgoogle.comgoogle.commmsl.cz AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease. mmsl.cz Studies have shown that active fractions containing dactylorhins can strongly inhibit AChE. researchgate.net Furthermore, there is an indication that this compound may act as a monoamine oxidase-B (MAO-B) inhibitor. googleapis.comdrugbank.comparkinsons.org.ukparkinson.orgwikipedia.org MAO-B is an enzyme that breaks down dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease. parkinsons.org.ukparkinson.org

Table 3: Inhibition of Neurologically Relevant Enzymes by this compound

| Enzyme | Activity | Potential Application | Reference |

| Acetylcholinesterase (AChE) | Inhibition | Alzheimer's Disease | researchgate.netgoogleapis.comgoogle.com |

| Monoamine Oxidase-B (MAO-B) | Inhibition | Parkinson's Disease | googleapis.comdrugbank.com |

Research has demonstrated that this compound and extracts containing it can inhibit carbohydrate-metabolizing enzymes such as alpha-amylase and alpha-glucosidase. scribd.comdntb.gov.uanih.govd-nb.infonih.govwikipedia.orgmdpi.comrsc.org These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to control post-meal blood glucose levels. nih.govnih.gov For instance, one study found that an extract containing Dactylorhin A and B inhibited α-amylase at a concentration of 31.25 µg/ml. scribd.com The inhibition of these enzymes suggests a potential role for this compound in the management of type 2 diabetes. nih.govfrontiersin.org

Table 4: Inhibition of Carbohydrate-Metabolizing Enzymes by this compound

| Enzyme | Activity | Potential Application | Reference |

| Alpha-Amylase | Inhibition | Type 2 Diabetes | scribd.comdntb.gov.uanih.gov |

| Alpha-Glucosidase | Inhibition | Type 2 Diabetes | nih.govfrontiersin.org |

This compound has been investigated for its potential to inhibit pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats. researchgate.netnih.govmdpi.comdergipark.org.trfrontiersin.org By inhibiting this enzyme, this compound could potentially reduce the absorption of fat from the gut, suggesting a possible application in the management of obesity. nih.gov

Table 5: Anti-lipase Activity of this compound

| Enzyme | Activity | Potential Application | Reference |

| Pancreatic Lipase | Inhibition | Obesity | researchgate.netnih.gov |

Inhibition of Carbohydrate-Metabolizing Enzymes (e.g., Alpha-Amylase, Alpha-Glucosidase)

Other Preclinical Biological Activities

Beyond the specific areas mentioned above, this compound has been associated with other preclinical biological activities. It has been reported to possess neuroprotective effects, potentially reducing the toxic effects of β-amyloid fragments, which are implicated in Alzheimer's disease. dntb.gov.uaacademicjournals.org Additionally, some studies have suggested that compounds like this compound may have positive impacts on immune enhancement. researcher.life The diverse biological activities of this compound underscore its potential as a lead compound for the development of new therapeutic agents. semanticscholar.orgresearchgate.net

Molecular Mechanisms and Signaling Pathway Modulations by Dactylorhin B

Regulation of Cellular Apoptosis and Cell Survival Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. cellsignal.com This process is tightly regulated by a complex interplay of pro-apoptotic and anti-apoptotic proteins. cellsignal.commdpi.com The intrinsic, or mitochondrial, pathway of apoptosis is initiated by various cellular stresses and is controlled by the Bcl-2 family of proteins. cellsignal.commdpi.comencyclopedia.pub Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioners of apoptosis. mdpi.compatnawomenscollege.in Conversely, anti-apoptotic proteins such as Bcl-2 and Bcl-xL inhibit this process. mdpi.com

Research indicates that Dactylorhin B can influence these pathways. For instance, studies on extracts containing this compound have shown the ability to mitigate cell shrinking and inhibit apoptosis induced by certain toxins. researchgate.net This suggests an interaction with the cellular machinery that governs cell survival and death. Furthermore, network pharmacology and molecular docking analyses have implicated this compound in the regulation of apoptosis through its interaction with core targets like Caspase-8 (CASP8). researchgate.net The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their receptors, leading to the activation of initiator caspases like caspase-8. cellsignal.comnih.gov

Engagement with Inflammatory Signaling Cascades

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Several key signaling pathways are central to the inflammatory process, and this compound has been shown to modulate these cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses. frontiersin.org Its activation leads to the transcription of numerous pro-inflammatory genes. Research suggests that compounds like this compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.netresearchgate.net This modulation can occur through various mechanisms, including the inhibition of IκB-α degradation, which prevents the nuclear translocation of NF-κB. frontiersin.org Studies have shown that certain extracts containing related compounds can suppress the phosphorylation of p65, a key subunit of NF-κB, and impede the phosphorylation of IκB-α. mdpi.com

Mitogen-Activated Protein Kinases (MAPKs) are a group of protein kinases that play a crucial role in responding to a wide array of extracellular stimuli, regulating processes like cell proliferation, differentiation, and apoptosis. wikipedia.orgmdpi.com The MAPK family includes p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK). mdpi.com The inhibition of MAPK signaling is a known mechanism for controlling inflammation. researchgate.net this compound and related compounds have been shown to downregulate the expression of MAPKs such as p38, ERK1/2, and JNK. researchgate.netmdpi.com This inhibition can block the phosphorylation of these kinases, thereby disrupting the downstream signaling that leads to inflammatory responses. mdpi.com

The Phosphoinositide 3-Kinase/Akt (PI3K/Akt) signaling pathway is a vital intracellular pathway that governs fundamental cellular functions, including cell growth, proliferation, and survival. genome.jpwikipedia.orgwikipedia.org This pathway is activated by various stimuli and is crucial for maintaining cellular homeostasis. genome.jpmdpi.com Dysregulation of the PI3K/Akt pathway is associated with various diseases. mdpi.com this compound has been implicated in the regulation of this pathway. frontiersin.org The PI3K/Akt pathway can influence cell survival by inhibiting apoptosis. nih.gov The activation of Akt can phosphorylate and inactivate pro-apoptotic proteins, thereby promoting cell survival. wikipedia.org

Mitogen-Activated Protein Kinase (MAPK) Signaling Inhibition

Interplay with Antioxidant Response Pathways (e.g., Nrf2-mediated pathway)

Oxidative stress, resulting from an imbalance between oxidants and antioxidants, can lead to cellular damage. frontiersin.org The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. frontiersin.orgnih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor, Keap1. frontiersin.org Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes. mdpi.com Research suggests that compounds like this compound can exert antioxidant effects by interacting with this pathway. researchgate.net Studies on related plant extracts have demonstrated an ability to alleviate oxidative stress by decreasing levels of malondialdehyde (MDA) and reactive oxygen species (ROS), while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net The activation of the Nrf2 pathway can also negatively modulate the NF-κB pathway, thereby linking the antioxidant and anti-inflammatory responses. frontiersin.org

Identified Molecular Targets and Ligand Interactions (e.g., SIRT1, CASP8, MMP8, VEGF)

Network pharmacology and molecular docking studies have been employed to identify potential molecular targets of this compound and to understand its ligand interactions. researchgate.netresearchgate.net These computational approaches predict how a ligand might bind to a protein and its potential biological effects. biorxiv.orgosti.govresearchgate.net

Through these methods, several key molecular targets for this compound have been proposed. These include:

Sirtuin 1 (SIRT1): A protein involved in regulating various cellular processes, including inflammation and apoptosis. researchgate.net

Caspase-8 (CASP8): An initiator caspase in the extrinsic apoptotic pathway. researchgate.net

Matrix Metalloproteinase-8 (MMP8): An enzyme involved in the degradation of extracellular matrix components, playing a role in tissue remodeling and inflammation. researchgate.net

Vascular Endothelial Growth Factor (VEGF): A signaling protein that stimulates the formation of blood vessels. researchgate.net The upregulation of VEGF expression has been associated with hydrogels containing related compounds. researchgate.net

Molecular docking simulations provide insights into the binding affinity between this compound and these target proteins. For instance, these studies have suggested that this compound can form stable interactions with these targets, which may explain its observed biological activities. researchgate.netresearchgate.net

Table of Identified Molecular Targets and Their Functions

| Target | Function | Potential Effect of this compound Interaction |

| SIRT1 | Regulates inflammation and apoptosis. researchgate.net | Modulation of inflammatory and apoptotic pathways. |

| CASP8 | Initiates the extrinsic apoptotic pathway. researchgate.net | Regulation of programmed cell death. |

| MMP8 | Involved in tissue remodeling and inflammation. researchgate.net | Modulation of matrix remodeling and inflammatory processes. |

| VEGF | Promotes angiogenesis (blood vessel formation). researchgate.net | Upregulation of expression, potentially enhancing tissue repair. researchgate.net |

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogs (Dactylorhins A, C, D, E)

The structure-activity relationship (SAR) of a compound, which examines how its chemical structure influences its biological activity, is a cornerstone of medicinal chemistry. For the dactylorhin series of compounds, including this compound and its analogs Dactylorhin A, C, D, and E, understanding these relationships is crucial for elucidating their therapeutic potential. These natural compounds, primarily isolated from orchids of the Dactylorhiza genus, exhibit a range of biological activities. nih.govjst.go.jp This section explores the known activities of these analogs and discusses how variations in their chemical structures may account for differences in their biological effects.

Structural Overview of Dactylorhin Analogs

The dactylorhins are a group of glycosidic compounds characterized by a central tartrate or succinate (B1194679) core esterified with glucosyloxybenzyl groups. jst.go.jpnih.gov Variations in the core structure, the number and type of sugar moieties, and other substitutions lead to the different analogs. The molecular formulas of Dactylorhins A, B, C, D, and E, which have been isolated from the roots of Dactylorhiza hatagirea, highlight the structural diversity within this family. nih.govnih.gov

| Compound | Molecular Formula | Key Structural Features (Inferred) |

| Dactylorhin A | C40H56O22 | Complex glycoside with a succinate derivative ester structure. nih.govmedchemexpress.com |

| This compound | C40H57O23 | Structurally similar to Dactylorhin A, with an additional hydroxyl group. nih.govresearcher.life |

| Dactylorhin C | C14H24O10 | Significantly smaller molecule compared to A and B, suggesting a different core or fewer substituents. nih.govtargetmol.comnih.gov |

| Dactylorhin D | C27H40O17 | Intermediate size between A/B and C, indicating structural variations in the number of benzyl (B1604629) and glucose units. nih.gov |

| Dactylorhin E | C27H40O17 | Isomeric with Dactylorhin D, suggesting differences in stereochemistry or the arrangement of functional groups. nih.gov |

Comparative Biological Activities and SAR Inferences

While comprehensive comparative studies across all dactylorhin analogs are limited, available research on individual compounds provides insights into their SAR.

Neuroprotective Effects:

Research has highlighted the neuroprotective potential of this compound. A study investigating the effects of this compound on beta-amyloid-induced toxicity found that it could protect neuron cells. researcher.lifenih.gov Specifically, this compound was shown to attenuate the pathological changes induced by the amyloid-beta peptide fragment (25-35) in isolated rat brain mitochondria. nih.gov This protective effect is significant in the context of neurodegenerative diseases like Alzheimer's, where mitochondrial dysfunction and amyloid-beta plaques are key pathological features. nih.gov

Anti-inflammatory Activity:

Dactylorhin A has been shown to exhibit moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells. medchemexpress.com Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drugs. The anti-inflammatory potential of Dactylorhin A is likely linked to its glycosidic and phenolic structure, which can interfere with inflammatory signaling pathways. ontosight.ai

Plant Growth-Inhibitory Activity:

Interestingly, a comparative study on the plant growth-inhibitory activity of Dactylorhin A and a related compound, militarine (B1201898), revealed significant differences in their effects. The EC50 values against the radicle elongation of lettuce seedlings were 0.88 mmol L⁻¹ for Dactylorhin A, while militarine was more potent with an EC50 of 0.28 mmol L⁻¹. This indicates that subtle structural differences can lead to substantial changes in biological activity.

The following table summarizes the known biological activities of Dactylorhin A and B:

| Compound | Biological Activity | Research Findings |

| Dactylorhin A | Anti-inflammatory | Exhibits moderate inhibitory effects on NO production in RAW 264.7 macrophage cells. medchemexpress.com |

| Plant Growth Inhibition | Shows inhibitory activity against lettuce seedling radicle elongation (EC50 = 0.88 mmol L⁻¹). | |

| Neuroprotective | Preliminarily identified in an active fraction protecting against amyloid-beta-induced cell injury. researchgate.net | |

| This compound | Neuroprotective | Reduces toxic effects of beta-amyloid fragment (25-35) on neuron cells and isolated rat brain mitochondria. researcher.lifenih.gov |

The significant differences in the molecular formulas of Dactylorhins C, D, and E compared to A and B suggest that their biological activities may also differ considerably. The smaller size of Dactylorhin C (C14H24O10) implies it may have different pharmacokinetic properties and target interactions. Dactylorhins D and E (C27H40O17) are isomers, and any differences in their biological activities would likely be due to stereochemical factors, which can be critical for receptor binding and enzyme inhibition. Further research is needed to isolate sufficient quantities of Dactylorhins C, D, and E to perform comprehensive biological activity screening and to fully elucidate the structure-activity relationships within this promising class of natural products.

Preclinical Pharmacokinetic and Metabolism Studies of Dactylorhin B

In Vitro Pharmacokinetic Characterization (e.g., Metabolic Stability, Plasma Protein Binding)

No specific studies detailing the in vitro metabolic stability of Dactylorhin B in liver microsomes or hepatocytes from any species were identified. Similarly, data regarding the plasma protein binding affinity and the unbound fraction of this compound are not present in the reviewed literature. This information is crucial for predicting the compound's distribution and clearance characteristics in vivo.

Biotransformation and Metabolite Identification Research

Detailed research on the biotransformation and metabolite identification of this compound has not been reported. Studies on the metabolism of related compounds, like militarine (B1201898), have identified several metabolites in rats, suggesting that ester hydrolysis is a potential metabolic pathway. mdpi.com However, the specific metabolic fate of this compound, including the enzymes involved and the structures of its metabolites, has not been elucidated.

Challenges and Future Research Directions in Dactylorhin B Investigation

Addressing Research Gaps in Preclinical Efficacy Validation and Multi-Target Synergistic Mechanisms

Initial pharmacological studies have suggested that Dactylorhin B possesses neuroprotective effects. For instance, it has been shown to reduce the toxic effects of the β-amyloid fragment on neuron cells and isolated rat brain mitochondria, indicating potential applications in neurodegenerative diseases like Alzheimer's. researchgate.netacademicjournals.orgacademicjournals.org However, comprehensive preclinical validation is lacking. Future research must focus on robust in vivo studies using relevant animal models to confirm its efficacy and to understand its pharmacokinetic and pharmacodynamic profiles.

A significant research gap exists in understanding the multi-target synergistic mechanisms of this compound. Many natural compounds exert their therapeutic effects not by acting on a single target, but through complex interactions with multiple cellular pathways. It is hypothesized that this compound may operate through a multi-target synergistic mechanism to achieve its anti-Alzheimer's disease effects. researchgate.net Investigating these complex interactions is crucial for a complete understanding of its therapeutic potential. This could involve network pharmacology approaches and systems biology to identify multiple protein targets and signaling pathways modulated by this compound.

Advancements in Analytical Standardization and Quality Control of this compound in Plant Extracts

The concentration of this compound can vary significantly in plant extracts due to geographical location, harvesting time, and extraction methods. frontiersin.org This variability poses a major challenge for ensuring the quality, consistency, and efficacy of herbal preparations. Therefore, the development of advanced and reliable analytical methods for the standardization and quality control of this compound is paramount.

High-performance liquid chromatography (HPLC) has been a widely used technique for the quantification of this compound and other related compounds in plant tubers. oup.comresearchgate.netresearchgate.net More advanced techniques like ultra-high performance liquid chromatography coupled with Orbitrap mass spectrometry (UPLC–Orbitrap–MS/MS) offer rapid and precise identification and characterization of various chemical constituents, including this compound and its potential fragmentation mechanisms. researchgate.netmdpi.com Future efforts should focus on establishing standardized fingerprinting techniques and quantifying marker compounds to ensure the batch-to-batch consistency of plant extracts. researchgate.net The development of a comprehensive quality control system, incorporating these advanced analytical methods, is essential for the clinical application and commercialization of this compound-containing products. frontiersin.orgfrontiersin.org

Strategies for Sustainable Sourcing and Biotechnological Production of this compound

The primary plant sources of this compound, such as Dactylorhiza hatagirea, are often rare and have been classified as critically endangered due to overexploitation and habitat destruction. researchgate.netnih.govjuit.ac.in This presents a significant challenge for the sustainable sourcing of this valuable compound.

In Vitro Propagation and Tissue Culture Techniques for Mass Reproduction

Biotechnological approaches, particularly in vitro propagation and tissue culture, offer a promising solution for the mass reproduction of this compound-producing plants. researchgate.netnih.govresearchgate.net These techniques can provide a continuous and reliable source of plant material, independent of geographical and seasonal variations, thereby reducing the pressure on wild populations. academicjournals.orgjuit.ac.in Research has demonstrated the feasibility of mass multiplication of shoots and roots of Dactylorhiza hatagirea through tissue culture. juit.ac.in Further optimization of culture conditions and elicitation strategies could enhance the production of this compound in vitro.

Genetic Diversity Studies and Germplasm Conservation of Endangered Source Plants

Understanding the genetic diversity within and between populations of source plants is crucial for their conservation and for identifying high-yielding genotypes. researchgate.netlankesteriana.orglankesteriana.org Molecular markers can be employed to assess genetic variation, which has significant implications for germplasm characterization and conservation programs. researchgate.net Establishing germplasm banks, including seed banks and in vitro collections, is essential for the long-term preservation of the genetic resources of these endangered orchid species. researchgate.netdokumen.pub These conservation efforts are vital to ensure the future availability of the plant material required for both research and potential commercial production.

Application of Omics Technologies (e.g., Transcriptomics, Metabolomics) for Enhanced Production

Omics technologies, such as transcriptomics and metabolomics, are powerful tools for elucidating the biosynthetic pathways of secondary metabolites like this compound. researchgate.netresearchgate.net Transcriptomic studies can identify genes and transcription factors involved in the production of this compound, while metabolomics can provide a comprehensive profile of the metabolites present in the plant. researchgate.net This knowledge can be leveraged to develop strategies for enhancing the production of this compound, for instance, through metabolic engineering or by optimizing cultivation and elicitation conditions. researchgate.net The integration of these omics approaches can significantly accelerate the development of high-yielding plant varieties or cell cultures.

Comprehensive Mechanistic Elucidation of this compound's Biological Actions

The complete understanding of the mechanisms through which this compound exerts its biological effects remains a significant challenge and a priority for future research. Although preliminary studies have identified promising activities, the precise molecular pathways and protein targets are largely yet to be discovered. The primary reported biological effect of this compound is its potent neuroprotective activity. researchgate.netnih.gov Research has shown that this compound, an active compound isolated from orchids such as Coeloglossum viride and Dactylorhiza hatagirea, can reduce the toxic effects of the beta-amyloid (25-35) fragment on neuron cells. medkoo.comresearchgate.netmdpi.com This activity is particularly relevant to neurodegenerative disorders like Alzheimer's disease, where beta-amyloid pathology and mitochondrial dysfunction are key features. medkoo.com

A pivotal study demonstrated that this compound not only protects neuronal cells but also shields isolated rat brain mitochondria from beta-amyloid-induced toxicity, suggesting that its mechanism may involve the preservation of mitochondrial function. medkoo.commdpi.com However, the specific mitochondrial proteins or pathways that this compound interacts with to confer this protection are still unknown. Future investigations should aim to identify these specific molecular targets.

While the extract of Dactylorhiza hatagirea, the plant from which this compound is derived, has been noted for various pharmacological activities including anti-inflammatory and antipyretic effects, this compound itself has been specifically highlighted for its neuroprotective potential. nih.govresearchgate.net The plant produces a variety of related compounds, including Dactylorhin A, C, D, and E, but this compound appears to be the principal agent behind the observed neuroprotection. researchgate.netresearchgate.net

Elucidating the full mechanism requires a multi-faceted approach. Key research questions that remain unanswered include:

Does this compound directly bind to beta-amyloid peptides to prevent aggregation or toxicity?

Which specific signaling pathways are modulated by this compound to promote neuronal survival?

What are the upstream and downstream effectors of this compound's interaction with mitochondria?

How does the expression of genes involved in cellular stress and apoptosis change in response to this compound treatment in the presence of neurotoxins?

Answering these questions will provide a comprehensive mechanistic picture, which is essential for validating this compound as a therapeutic lead candidate.

Table 1: Summary of Investigated Biological Actions of this compound This interactive table summarizes the key research findings on the biological effects of this compound.

| Biological Effect | Model System | Key Findings | Citations |

|---|---|---|---|

| Neuroprotection | Neuron Cells & Isolated Rat Brain Mitochondria | Reduces toxic effects of beta-amyloid fragment (25-35). | medkoo.commdpi.com |

Integration of In Silico Approaches for Drug Discovery and Development

The integration of computational, or in silico, methods offers a powerful and efficient strategy to accelerate the research and development of this compound as a potential therapeutic agent. nih.gov These approaches can significantly reduce the time and cost associated with traditional drug discovery by predicting compound behavior and focusing laboratory efforts on the most promising avenues. researchgate.netjapsonline.com

Molecular Docking and Virtual Screening: A primary application of in silico methods is molecular docking, which can predict the binding orientation and affinity of a ligand (this compound) to the active site of a target protein. bohrium.com For this compound, docking studies could be employed to screen a library of known proteins involved in neurodegeneration to identify high-affinity binding targets. Potential targets could include enzymes responsible for beta-amyloid production, such as beta-secretase (BACE1) and gamma-secretase, or proteins involved in mitochondrial regulation. While docking has been applied to other compounds from related plants, such as Dactylorhin A with MMP14, specific studies on this compound are a clear next step. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the interaction between this compound and its predicted target. researchgate.net These simulations model the movements of atoms over time, allowing researchers to assess the stability of the ligand-protein complex and understand the key interactions that maintain the binding. This provides deeper insight than the static picture offered by docking alone.

Pharmacokinetic and Toxicity (ADMET) Prediction: A crucial step in early-stage drug discovery is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these characteristics based on the molecular structure of this compound. japsonline.comnih.gov This can help identify potential liabilities, such as poor solubility or predicted toxicity, early in the development process, allowing for strategies to mitigate these issues, for instance, through chemical modification or advanced formulation techniques like niosome encapsulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Should researchers develop analogs of this compound, QSAR modeling could be employed. japsonline.com This technique establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A robust QSAR model could guide the synthesis of new derivatives with enhanced neuroprotective potency or improved ADMET profiles.

By systematically applying these computational tools, researchers can build a comprehensive profile for this compound, identify its most likely molecular mechanisms, and rationally design next-generation compounds, thereby bridging the gap between its status as a natural product and a viable drug candidate. bonviewpress.com

Table 2: Potential Applications of In Silico Methods in this compound Research This interactive table outlines how various computational techniques can be applied to advance the study of this compound.

| In Silico Method | Application for this compound | Potential Insights | Citations |

|---|---|---|---|

| Molecular Docking | Predict binding to neurodegenerative targets (e.g., BACE1, caspases). | Identification of direct molecular targets; understanding of binding interactions. | nih.govbohrium.com |

| Virtual Screening | Screen large libraries of proteins to find potential this compound targets. | Hypothesis generation for mechanism of action. | bohrium.com |

| Molecular Dynamics (MD) Simulations | Simulate the this compound-target complex over time. | Assessment of binding stability and dynamic interactions. | researchgate.net |

| ADMET Prediction | Calculate properties like absorption, distribution, metabolism, excretion, and toxicity. | Early assessment of drug-likeness and potential safety issues. | japsonline.comnih.gov |

Table of Mentioned Chemical Compounds | Compound Name | | | :--- | | Dactylorhin A | | this compound | | Dactylorhin C | | Dactylorhin D | | Dactylorhin E | | Beta-amyloid | | Loroglossin | | Militarinc | | Resveratrol | | Trans-stilbene | | Vanillic acid | | Curcumin |

Q & A

Basic Research Questions

Q. How can researchers optimize extraction protocols for Dactylorhin B while accounting for genetic diversity in plant sources?

- Methodology : Use genetic markers (e.g., microsatellites or SNPs) to assess genetic diversity in source populations (e.g., Bletilla striata or Dactylorhiza hatagirea). Pair this with HPLC quantification of this compound to establish correlations between genetic variation and metabolite content. Mathematical models (e.g., linear regression) can link latitude, longitude, or altitude to chemical profiles .

- Key Data : Studies show this compound content correlates with genetic diversity in B. striata, while environmental factors (e.g., latitude) influence related compounds like Loroglossin .

Q. What validated HPLC parameters are recommended for accurate quantification of this compound in plant extracts?

- Methodology : Use a C18 reverse-phase column with a methanol-water gradient (e.g., 15% to 70% methanol over 35 minutes) at 222 nm detection. Validate with linearity tests (r ≥ 0.9999) and recovery assays (99.00–99.52% with RSD < 1.0%) .

- Experimental Design : Include orthogonal testing (e.g., varying extraction solvents) to minimize matrix interference and ensure specificity for this compound .

Q. What is the biosynthetic pathway of this compound, and how can its intermediates be studied?

- Methodology : Combine transcriptomic profiling (e.g., RNA sequencing) of B. striata tissues with correlation analysis (Pearson’s r, q < 0.05) between gene expression (e.g., WRKY transcription factors) and metabolite levels. Heatmaps and clustering can identify co-expressed genes linked to this compound synthesis .

- Challenges : The pathway remains partially uncharacterized; prioritize candidate genes (e.g., BsWRKY16/21) via CRISPR/Cas9 knockout or overexpression in vitro .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s biosynthetic regulation inform future experimental designs?

- Data Contradiction Analysis : Discrepancies in gene-metabolite correlations (e.g., WRKY factors linked to Militarine but not this compound in some studies) may arise from tissue-specific expression or environmental stress responses. Address this via time-series sampling under controlled growth conditions .

- Recommendation : Use multi-omics integration (transcriptomics, metabolomics) to capture dynamic biosynthetic networks and validate via heterologous expression systems .

Q. What experimental models are suitable for studying this compound’s neuroprotective mechanisms?

- Methodology :

- In vitro: Treat neuronal cell lines (e.g., SH-SY5Y) with β-amyloid fragments (25–35) and measure this compound’s inhibition of cytotoxicity via MTT assays .

- Ex vivo: Isolate rat brain mitochondria to assess this compound’s protection against oxidative stress (e.g., ROS scavenging assays) .

- Limitations : Differences in bioavailability between cell cultures and in vivo models require pharmacokinetic studies (e.g., LC-MS/MS plasma profiling).

Q. How can chemotypic variation in this compound content across plant populations be reconciled with standardized pharmacological applications?

- Approach : Establish chemotype-specific cultivation protocols using genetic and environmental data (e.g., high-Dactylorhin B chemotypes grown at optimal latitudes). Pair with metabolomic fingerprinting to ensure batch consistency .

- Data-Driven Solution : Machine learning models can predict metabolite content based on genetic markers and environmental parameters .

Q. What statistical frameworks are critical for analyzing correlations between gene expression and this compound accumulation?

- Tools : Use Pearson’s correlation coefficient (|Rho| > 0.5) and false discovery rate (FDR) correction (q < 0.05) to identify significant gene-metabolite pairs. Visualize via heatmaps (e.g., R/TBtools) .

- Pitfalls : Avoid overinterpreting spurious correlations; validate with independent datasets (e.g., qRT-PCR for gene expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.